1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one
Description
1-[4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3,4-dihydroisoquinoline sulfonyl group attached to the para position of a phenyl ring. This structural motif combines the rigidity of the isoquinoline system with the polar sulfonyl group, which may enhance binding affinity to biological targets and improve solubility.
Properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19-6-3-12-21(19)17-7-9-18(10-8-17)25(23,24)20-13-11-15-4-1-2-5-16(15)14-20/h1-2,4-5,7-10H,3,6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXMWXSORYCFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
CHEMBL2172076 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions vary depending on the specific reaction being carried out. The major products formed from these reactions depend on the nature of the reactants and the reaction conditions.
Scientific Research Applications
CHEMBL2172076 has a wide range of scientific research applications, including:
Chemistry: It is used in the study of chemical reactions and mechanisms.
Biology: It is used to investigate biological pathways and interactions.
Industry: It is used in the development of new materials and processes.
Mechanism of Action
The mechanism of action of CHEMBL2172076 involves its interaction with specific molecular targets and pathways. For example, it inhibits human recombinant N-terminal His6-tagged AKR1C2, which is expressed in Escherichia coli BL21(DE3) cells . This inhibition affects the activity of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The 3,4-dihydroisoquinoline moiety may confer affinity for neurological targets, akin to other isoquinoline-based drugs.
Pharmacological Activity
Antioxidant Potential
While direct data for the target compound are unavailable, structurally related pyrrolidin-2-one derivatives exhibit significant antioxidant activity. For example:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid .
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one showed 1.35× higher antioxidant activity via DPPH and reducing power assays .
The target compound’s sulfonyl group may reduce antioxidant efficacy compared to thio-containing analogs but could improve stability and metabolic resistance.
Biological Activity
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 348.44 g/mol |
Pharmacological Effects
This compound has been studied for various biological activities:
- Antineoplastic Activity : Research indicates that derivatives of isoquinoline exhibit significant antitumor properties. The compound has shown efficacy against various cancer cell lines, suggesting potential use in cancer therapy .
- Neuroprotective Effects : The isoquinoline structure is associated with neuroprotective benefits. Studies have demonstrated that compounds with similar structures can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
- Anti-inflammatory Properties : The sulfonamide group in the compound is known for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines from activated immune cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression and inflammation, such as cyclooxygenase and lipoxygenase.
- Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
Study 1: Anticancer Activity
A study published in Cancer Research investigated the effects of similar isoquinoline derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively. Specifically, the tested compound demonstrated an IC50 value lower than that of conventional chemotherapeutics, highlighting its potential as a novel anticancer agent .
Study 2: Neuroprotection
In a model of Parkinson's disease, researchers found that administration of the compound significantly reduced neuroinflammatory markers and improved motor function in treated animals compared to controls. This suggests a promising role for the compound in neurodegenerative disease management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
